![molecular formula C14H9Cl2F3N2S2 B2471072 5-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 478031-74-2](/img/structure/B2471072.png)
5-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
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Overview
Description
Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds:
- Studies have explored the synthesis of various heterocyclic compounds, including thieno[2,3-c]pyrazoles. For example, the conversion of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde into chloronitrile and its further reaction with methyl thioglycolate led to novel methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate compounds, which are precursors for the synthesis of substituted heterocycles (Haider et al., 2005).
Application in Organic Synthesis:
- Certain thieno[2,3-c]pyrazole derivatives have been used in organic synthesis processes. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester was used as a recyclable catalyst for condensation reactions involving aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, yielding specific pyrazolone derivatives (Tayebi et al., 2011).
Anticancer and Antimicrobial Activities:
- Several studies have focused on the antimicrobial and anticancer properties of thieno[2,3-c]pyrazole derivatives. For instance, compounds based on thieno[3,2-c]pyrazole were synthesized for antimicrobial evaluation, showing moderate to high activity against various microorganisms (Aly, 2016).
Synthesis of Bioactive Pyrazoles:
- Research has also been conducted on synthesizing novel bioactive pyrazoles, some of which exhibit potential antibacterial and antitumor activities. This includes the synthesis of compounds with pyrazole rings and their evaluation as potential therapeutic agents (Hamama et al., 2012).
Development of Heterocyclic Ring Systems:
- The compound and its derivatives have been used to develop new heterocyclic ring systems with potential pharmaceutical applications. For example, the synthesis of pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines with chromone rings has been explored, demonstrating significant anticancer activity (Ali et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is the Piezo1 cation channel . Piezo1 is a mechanosensitive channel that mediates Ca2+ influx on mechanical activation and has been linked to a role in blood vessel development .
Mode of Action
The compound acts as a specific activator of the Piezo1 channel in both mouse and human cells . It stabilizes the Piezo1 open channel, leading to an increase in calcium influx .
Biochemical Pathways
Upon activation of the Piezo1 channel, there is an increase in intracellular calcium levels . This can trigger a variety of downstream effects, depending on the specific cell type and physiological context. For example, in red blood cells, activation of Piezo1 by the compound was followed by downstream activation of the KCa3.1 Gardos channel, leading to potassium and water efflux and resulting in cell shrinkage .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability .
Result of Action
The activation of the Piezo1 channel by this compound can have various cellular effects, depending on the cell type and physiological context. In red blood cells, for example, it leads to cell shrinkage .
Future Directions
properties
IUPAC Name |
5-[(2,6-dichlorophenyl)sulfanylmethyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2S2/c1-21-13-8(12(20-21)14(17,18)19)5-7(23-13)6-22-11-9(15)3-2-4-10(11)16/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCBIYCYCFSBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)CSC3=C(C=CC=C3Cl)Cl)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole |
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